4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile

Lipophilicity LogP Physicochemical properties

4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile (C₁₃H₁₀F₃NO, MW 253.22) is a synthetic benzonitrile derivative bearing three distinct substituents on the aromatic ring: a cyclopropanecarbonyl group at position 4, a methyl group at position 3, and a trifluoromethyl group at position 2. It is supplied as a research chemical (≥98% purity) and is primarily employed as a functionalized building block in medicinal chemistry and organic synthesis.

Molecular Formula C13H10F3NO
Molecular Weight 253.22 g/mol
Cat. No. B13047570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile
Molecular FormulaC13H10F3NO
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C(F)(F)F)C#N)C(=O)C2CC2
InChIInChI=1S/C13H10F3NO/c1-7-10(12(18)8-2-3-8)5-4-9(6-17)11(7)13(14,15)16/h4-5,8H,2-3H2,1H3
InChIKeyGRBPOMUYMOCHBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile (CAS 1830333-38-4): Trisubstituted Benzonitrile Research Building Block


4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile (C₁₃H₁₀F₃NO, MW 253.22) is a synthetic benzonitrile derivative bearing three distinct substituents on the aromatic ring: a cyclopropanecarbonyl group at position 4, a methyl group at position 3, and a trifluoromethyl group at position 2. It is supplied as a research chemical (≥98% purity) and is primarily employed as a functionalized building block in medicinal chemistry and organic synthesis . The combination of electron‑withdrawing (CF₃, CN, carbonyl) and electron‑donating (CH₃) groups, together with the strain‑containing cyclopropane ring, creates a distinct physicochemical profile that differentiates it from simpler benzonitrile scaffolds.

Why 4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile Cannot Be Replaced by Common Analogs


Closely related benzonitrile analogs—such as 4-(cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile (lacking the 3‑CH₃) or 4-(cyclopropanecarbonyl)benzonitrile (lacking both CF₃ and CH₃)—exhibit systematically lower lipophilicity (LogP) and molecular weight, and they present a different steric and electronic environment around the nitrile and ketone functionalities [REFS-1, REFS-2, REFS-3]. In structure‑activity relationship (SAR) campaigns, substitution of the 3‑methyl group with hydrogen, or removal of the trifluoromethyl group, would alter target binding, metabolic stability, and physicochemical properties in ways that cannot be predicted by simple interpolation. Generic replacement therefore risks losing the specific LogP window, steric shielding, and electronic tuning that this trisubstituted scaffold provides.

4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile: Quantitative Differentiation Evidence vs. Analogs


Lipophilicity (LogP) Differentiation: 3-Methyl Group Adds +0.31 LogP vs. Des-Methyl Analog

The target compound has a computed LogP of 3.48, compared with 3.17 for the des‑methyl analog 4-(cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile and 2.15 for the parent scaffold 4-(cyclopropanecarbonyl)benzonitrile. Incorporation of the 3‑CH₃ group increases LogP by 0.31 units relative to the 2‑CF₃ analog and by 1.33 units relative to the unsubstituted scaffold [REFS-1, REFS-2, REFS-3]. The TPSA remains constant at 40.86 Ų across all three compounds, confirming that the lipophilicity gain is achieved without altering hydrogen‑bonding capacity.

Lipophilicity LogP Physicochemical properties

Molecular Weight Differentiation: Trisubstitution Adds 82 g/mol vs. Parent Scaffold

The molecular weight of the target compound is 253.22 g mol⁻¹, compared with 239.19 g mol⁻¹ for the des‑methyl 2‑CF₃ analog and 171.20 g mol⁻¹ for the unsubstituted 4‑(cyclopropanecarbonyl)benzonitrile scaffold [REFS-1, REFS-2, REFS-3]. The incremental mass contributions are +14.03 g mol⁻¹ (one CH₂ unit) relative to the 2‑CF₃ analog and +82.02 g mol⁻¹ relative to the parent scaffold.

Molecular weight Lead optimization Physicochemical properties

Regioisomeric Specificity: 3-Methyl-2-(trifluoromethyl) Substitution Pattern vs. 2-Trifluoromethyl Only

The target compound uniquely places a methyl group at position 3 adjacent to the 2‑CF₃ group; the commercially available analog 4-(cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile (CAS 1830333‑06‑6) lacks this methyl substituent [REFS-1, REFS-2]. The presence of the 3‑CH₃ group introduces additional steric hindrance ortho to the nitrile and meta to the cyclopropanecarbonyl carbonyl, which can influence conformational preferences and intermolecular interactions in binding pockets. The structural difference is accompanied by a ΔLogP of +0.31 and a ΔMW of +14.03 g mol⁻¹ (see Evidence Items 1 and 2).

Regioisomer Substitution pattern Steric effects

Class‑Level Potency Advantage of Cyclopropanecarbonyl over Isopropylcarbonyl in Enzyme Inhibition

Although direct bioactivity data for the target compound are not publicly available, a class‑level observation shows that cyclopropanecarbonyl derivatives can be significantly more potent than their isopropylcarbonyl analogs. Two independent cyclopropanecarbonyl‑containing compounds were found to be 15‑fold and 14‑fold more potent inhibitors of 4‑hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase, respectively, than the corresponding isopropylcarbonyl analogs . This potency enhancement is attributed to conformation‑restricted chelation and hydrogen‑bonding interactions enabled by the cyclopropane ring. The target compound retains this privileged cyclopropanecarbonyl motif along with a trifluoromethyl group, which is itself a recognized pharmacokinetic enhancer in medicinal chemistry.

Enzyme inhibition Cyclopropanecarbonyl Pharmacophore

Purity Specification: 98% Purity Consistent with Closest Analogs, Superior to Some Alternative Sources

The target compound is supplied at 98% purity by Leyan , matching the 98% specification of the des‑methyl analog 4-(cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile from the same vendor but exceeding the 95% purity offered for the same analog by AKSci [REFS-2, REFS-3]. The consistent 98% specification across the Leyan catalog for this compound series facilitates procurement of matched‑purity SAR sets.

Purity Quality control Procurement

4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile: Optimal Application Scenarios for Scientific Procurement


Medicinal Chemistry: Lead Optimization Requiring Fine‑Tuned Lipophilicity

When a lead series requires a LogP increase of ~0.3–1.3 units without introducing additional hydrogen‑bond donors or acceptors, the target compound offers a direct scaffold upgrade over the commercially available 4-(cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile (ΔLogP +0.31) or the unsubstituted 4-(cyclopropanecarbonyl)benzonitrile (ΔLogP +1.33) [REFS-1, REFS-2, REFS-3]. This makes it suitable for CNS or intracellular targets where balanced lipophilicity is critical.

Kinase Inhibitor Fragment Libraries

Cyclopropanecarbonyl‑substituted benzonitriles have been described as scaffolds for Janus kinase (JAK) inhibitors . The target compound, with its trifluoromethyl group enhancing metabolic stability and its 3‑methyl group providing additional steric bulk, is a logical building block for fragment‑based or DNA‑encoded library synthesis targeting JAK or other kinases.

Structure–Activity Relationship (SAR) Studies on Steric Effects

The unique 3‑methyl‑2‑trifluoromethyl regioisomeric arrangement allows systematic probing of ortho‑substituent effects on the nitrile group and meta‑substituent effects on the cyclopropanecarbonyl carbonyl [REFS-1, REFS-2]. This compound can serve as a matched molecular pair with 4-(cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile (ΔMW +14, ΔLogP +0.31) to assess the impact of a single methyl group on target binding and selectivity.

Synthetic Methodology Development Using a Multi‑Functionalized Aromatic Substrate

The presence of nitrile, ketone, trifluoromethyl, and methyl groups on the same aromatic ring makes this compound a versatile substrate for reaction development (e.g., nitrile hydrolysis, ketone reduction, nucleophilic aromatic substitution) . Its 98% purity ensures reliable reaction outcomes in method optimization studies.

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